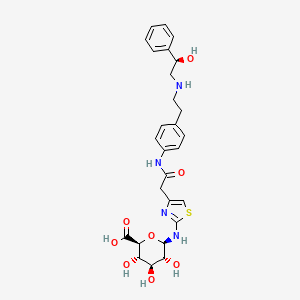

Mirabegron N-glucuronide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[4-[2-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]anilino]-2-oxoethyl]-1,3-thiazol-2-yl]amino]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4O8S/c32-19(16-4-2-1-3-5-16)13-28-11-10-15-6-8-17(9-7-15)29-20(33)12-18-14-40-27(30-18)31-25-23(36)21(34)22(35)24(39-25)26(37)38/h1-9,14,19,21-25,28,32,34-36H,10-13H2,(H,29,33)(H,30,31)(H,37,38)/t19-,21-,22-,23+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQVFLMYXJIJCA-ZEJZDXSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)NC4C(C(C(C(O4)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365244-68-3 | |

| Record name | Mirabegron N-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365244683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MIRABEGRON N-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y8XEI3LHC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymology and Biotransformation Pathways of Mirabegron N Glucuronide

Mechanisms of N-Glucuronidation

N-glucuronidation is a major phase II metabolic reaction that facilitates the elimination of various compounds containing nitrogen functional groups, such as amines. nih.gov The process involves the transfer of a glucuronic acid moiety from the activated co-factor, uridine (B1682114) 5'-diphosphate-glucuronic acid (UDPGA), to a nucleophilic nitrogen atom on the substrate molecule. nih.govxenotech.com This conjugation is catalyzed by enzymes of the UGT superfamily, which are primarily located in the endoplasmic reticulum of liver cells and other tissues. xenotech.comaalto.fi The addition of the highly polar glucuronic acid group increases the water solubility of the lipophilic mirabegron (B1684304), thereby promoting its excretion from the body via urine or bile. nih.gov The formation of an N-glucuronide bond can occur on various types of nitrogen atoms, including those in aromatic amines, aliphatic amines, and amides.

Identification of Uridine 5'-Diphosphate-Glucuronosyltransferase (UGT) Isoforms Involved in N-Glucuronidation of Mirabegron

The metabolism of mirabegron into its various glucuronide metabolites is not handled by a single UGT enzyme but rather involves the coordinated action of several specific isoforms. nih.govdrugbank.com Studies utilizing recombinant human UGTs (rhUGTs) and human liver microsomes (HLMs) have been instrumental in identifying the key enzymes responsible for the formation of mirabegron's primary glucuronides. nih.gov

Research has identified UGT1A8 as a primary and strong candidate for the catalysis of Mirabegron N-glucuronide (M14). nih.gov In studies screening a panel of rhUGTs for their ability to metabolize mirabegron, UGT1A8 demonstrated high activity specifically in the formation of the M14 metabolite. nih.gov UGT1A8 is an extrahepatic enzyme, predominantly expressed in the gastrointestinal tract, which suggests that a portion of mirabegron's N-glucuronidation may occur presystemically. nih.govxenotech.com The specific and high catalytic activity of UGT1A8 towards this pathway underscores its significant role in the biotransformation of mirabegron. nih.govnih.gov

While UGT1A8 is central to N-glucuronidation, other UGT isoforms are the main catalysts for other mirabegron glucuronide metabolites. nih.gov

UGT1A3: This isoform is considered a strong candidate for the formation of M13, the carbamoyl-glucuronide of mirabegron. nih.gov Studies with recombinant enzymes have shown that rhUGT1A3 exhibits high activity in producing this specific metabolite. nih.gov

UGT2B7: This enzyme has been identified as the main catalyst for the formation of M11, an O-glucuronide, which is one of the major metabolites of mirabegron found in human plasma. nih.gov The involvement of UGT2B7 was confirmed through multiple lines of evidence, including high activity in rhUGT2B7 assays, correlation with UGT2B7 marker enzyme activity in a panel of individual HLMs, and inhibition by mefenamic acid, a known UGT2B7 inhibitor. nih.gov

Kinetic Characterization of N-Glucuronidation

Enzyme kinetics provides quantitative insights into the efficiency and capacity of metabolic pathways. The characterization of mirabegron's N-glucuronidation involves determining key parameters that describe the interaction between the drug and the responsible UGT isoforms. nih.govwikipedia.org

The Michaelis-Menten model is commonly used to describe the kinetics of enzyme-catalyzed reactions. wikipedia.org The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate. altex.orglibretexts.org The maximum reaction velocity (Vmax) reflects the maximum rate of the reaction when the enzyme is saturated with the substrate. nih.gov

While specific Km and Vmax values for the UGT1A8-catalyzed formation of this compound (M14) are not detailed in the cited literature, kinetic parameters for other mirabegron glucuronidation pathways have been determined. For the formation of the M11 metabolite (O-glucuronide), the Km value for recombinant UGT2B7 was found to be 486 μM, which was comparable to the value of 1260 μM observed in pooled human liver microsomes. nih.gov

| Enzyme Source | Metabolite | Km (μM) |

|---|---|---|

| Recombinant UGT2B7 | M11 (O-glucuronide) | 486 |

| Pooled Human Liver Microsomes (HLM) | M11 (O-glucuronide) | 1260 |

Substrate specificity refers to the ability of an enzyme to catalyze a reaction with a particular substrate or a group of structurally similar substrates. nih.govbohrium.com The identification of UGT1A8 as the primary enzyme for M14 formation, UGT1A3 for M13, and UGT2B7 for M11 clearly demonstrates the distinct substrate specificity among UGT isoforms for the different functional groups on the mirabegron molecule. nih.gov UGT1A8, for instance, is known to be involved in the glucuronidation of various compounds, and its high activity toward mirabegron's nitrogen site highlights a specific interaction. nih.govnih.gov

Catalytic efficiency is a measure of how efficiently an enzyme converts a substrate into a product and is typically expressed as the ratio Vmax/Km. frontiersin.org This parameter is crucial for comparing the effectiveness of different enzymes or for understanding the metabolic clearance of a drug at therapeutic concentrations, which are often below the Km value. Although the specific Vmax needed to calculate the catalytic efficiency for this compound formation is not available in the provided search results, the high activity demonstrated by recombinant UGT1A8 suggests a significant catalytic efficiency for this specific metabolic pathway. nih.gov

In Vitro Experimental Models for Glucuronidation Studies

The investigation of Mirabegron's glucuronidation, particularly the formation of this compound (M14), relies heavily on in vitro experimental models that simulate human metabolic processes. nih.gov These models are crucial for identifying the specific enzymes involved and understanding the kinetics of the metabolic reactions. Key models include Human Liver Microsomes (HLMs) and recombinant human UGT enzymes (rhUGTs). nih.gov

Application of Human Liver Microsomes (HLMs)

Human Liver Microsomes are subcellular fractions of the liver endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs). helsinki.finih.gov They are a standard tool for studying Phase II metabolism. In the context of Mirabegron, pooled HLMs have been used to investigate the formation of its various glucuronide metabolites, including the O-glucuronide (M11), carbamoyl-glucuronide (M13), and N-glucuronide (M14). nih.gov

Utilization of Recombinant Human UGT Enzymes (rhUGTs)

While HLMs provide a comprehensive view of liver metabolism, they contain a mixture of many UGT isoforms, making it difficult to pinpoint the specific enzyme responsible for a particular reaction. researchgate.net To overcome this, recombinant human UGTs (rhUGTs) are employed. nih.govbioivt.com These are individual UGT enzymes expressed in cell lines (such as baculovirus-infected insect cells), allowing for the study of each enzyme's catalytic activity in isolation. bioivt.com

To identify the specific UGTs that catalyze the formation of this compound (M14), Mirabegron is incubated with a panel of individual rhUGTs. nih.gov Research has shown that rhUGT1A8 exhibits high activity in the formation of M14, identifying it as a strong candidate for the N-glucuronidation of Mirabegron in humans. nih.gov Similarly, studies with rhUGTs have identified UGT2B7 as the primary enzyme for the O-glucuronide (M11) and UGT1A3 for the carbamoyl-glucuronide (M13). nih.gov

Below is a summary of the key UGT enzymes involved in Mirabegron glucuronidation as identified through rhUGT screening.

| Metabolite | Metabolite Name | Primary UGT Isoform Candidate |

|---|---|---|

| M11 | O-glucuronide | UGT2B7 |

| M13 | Carbamoyl-glucuronide | UGT1A3 |

| M14 | N-glucuronide | UGT1A8 |

Influence of Other Metabolic Pathways on Glucuronide Formation

Mirabegron is cleared from the body through multiple pathways, including direct glucuronidation, oxidative metabolism, and amide hydrolysis. researchgate.netnih.govnih.gov The activity of these parallel pathways can influence the formation of this compound by competing for the parent compound.

Interplay with Cytochrome P450 (CYP) Isozymes (e.g., CYP3A4, CYP2D6)

The Cytochrome P450 (CYP) system is a major pathway for the Phase I metabolism of many drugs. For Mirabegron, oxidative metabolism is considered a less prominent, but still significant, elimination route compared to direct hydrolysis and glucuronidation. researchgate.netnih.gov In vitro and in vivo studies have identified CYP3A4 as the primary oxidative enzyme, with a minor contribution from CYP2D6. nih.govresearchgate.netnih.gov These enzymes are responsible for metabolic reactions such as N-dealkylation and oxidation of the secondary amine, leading to metabolites like M8 and M15. researchgate.netnih.gov

Contribution of Butyrylcholinesterase (BChE)

One of the major metabolic pathways for Mirabegron in humans is amide hydrolysis. researchgate.netnih.gov This reaction is catalyzed by esterases, with Butyrylcholinesterase (BChE) being identified as a key enzyme. mdpi.comnih.gov BChE, which is abundant in human plasma, hydrolyzes the amide bond in the Mirabegron molecule to form metabolites M5 and M16. researchgate.netmdpi.comresearchgate.net This pathway accounts for a significant portion of Mirabegron's metabolism. nih.gov

Comparative Interspecies Metabolism of this compound

Significant interspecies differences are often observed in drug metabolism, particularly for N-glucuronidation pathways. hyphadiscovery.com This variability is largely due to differences in the expression and substrate specificity of UGT enzymes across species. hyphadiscovery.com The UGT isoforms primarily responsible for N-glucuronidation in humans, such as UGT1A4, UGT1A8, and UGT2B10, can have markedly different activity levels or may lack orthologs in common preclinical animal models like rats and dogs. nih.govhyphadiscovery.com

While specific quantitative data on this compound (M14) formation across different species is not extensively detailed in the provided search results, general knowledge of N-glucuronidation suggests that significant differences are likely. hyphadiscovery.com For many compounds, N-glucuronides are major metabolites in humans but are often found in only trace amounts or are completely absent in other species. hyphadiscovery.com For example, the formation of N-glucuronides is generally more prominent in humans, non-human primates, and guinea pigs compared to rats or dogs. researchgate.net

Given that UGT1A8 is a strong candidate for Mirabegron N-glucuronidation in humans, the expression and activity of this specific enzyme in preclinical species would be a critical determinant of M14 formation. nih.gov Interspecies variability in the competing metabolic pathways, such as the activity of CYP3A4, CYP2D6, and BChE, would also contribute to different metabolic profiles and, consequently, different levels of N-glucuronide formation. nih.govnih.gov Therefore, direct extrapolation of the metabolic fate of Mirabegron, especially the N-glucuronidation pathway, from animal models to humans must be approached with caution.

Analytical Methodologies for the Quantitative and Qualitative Analysis of Mirabegron N Glucuronide

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the bioanalysis of Mirabegron (B1684304) and its metabolites due to its high sensitivity and selectivity. nih.gov

To support clinical pharmacokinetic studies, robust LC-MS/MS methods have been developed and validated for the simultaneous determination of Mirabegron and its eight metabolites (M5, M8, M11-M16) in human plasma. nih.gov Specific methods have been established for the analysis of the glucuronide metabolites, including M14 (categorized within the M11-M15 group). nih.gov These assays typically involve an extraction step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analytes from the complex biological matrix. nih.gov

For pediatric studies, these methods have been further optimized and miniaturized to reduce the required blood sample volume and enhance sensitivity. This involved using 96-well mixed-mode cation exchange solid-phase extraction plates and a more sensitive mass spectrometry system, which resulted in up to a fivefold increase in assay sensitivity for the metabolites. researchgate.net The validation of these methods is performed in accordance with regulatory guidelines, demonstrating precision, accuracy, and selectivity for the determination of Mirabegron and its metabolites in human plasma. nih.gov

Effective chromatographic separation is critical for resolving the parent drug from its various metabolites. For the analysis of Mirabegron metabolites, including M14, reversed-phase chromatography is commonly employed.

A frequently used analytical column is the Phenomenex Synergi Fusion-RP C18. nih.gov The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (like ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier (such as methanol (B129727) or acetonitrile). ajphr.comgoogle.com The gradient program is optimized to ensure a complete separation of all metabolites from the parent compound and from each other, preventing isobaric interference.

| Parameter | Optimized Conditions for Metabolite Analysis |

| Analytical Column | Phenomenex Synergi Fusion-RP C₁₈, Inertsil C₈-3 nih.gov |

| Mobile Phase A | 20 mM Ammonium acetate, pH 4.5 ajphr.com |

| Mobile Phase B | Methanol or Acetonitrile (B52724) ajphr.comgoogle.com |

| Elution Type | Gradient google.com |

| Column Temperature | 25 °C - 40 °C ajphr.comresearchgate.net |

| Flow Rate | 1.0 mL/min google.comresearchgate.net |

This table presents typical parameters used in the chromatographic separation of Mirabegron and its metabolites.

Following chromatographic separation, detection is performed using a triple-quadrupole mass spectrometer. Heated Electrospray Ionization (HESI) is a common ionization technique used for the metabolite assays, operating in positive ion mode. nih.gov For the parent drug, Atmospheric Pressure Chemical Ionization (APCI) has also been utilized. nih.gov

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For instance, in the analysis of Mirabegron in rat plasma, the transition m/z 397.3→379.6 was used for quantitation. scielo.br Similar specific transitions are identified and optimized for each metabolite, including M14, to ensure unambiguous detection and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of M14

While LC-MS/MS is the primary tool for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of metabolites. Following isolation and purification, typically achieved through preparative HPLC, NMR analysis is performed to confirm the exact structure of the metabolite.

Characterization studies of Mirabegron's degradation products have utilized both LC-MS/MS and NMR. ijpbs.net For a metabolite like Mirabegron N-glucuronide, 1D (¹H and ¹³C) and 2D NMR (like COSY, HSQC, and HMBC) experiments would be conducted. These analyses confirm the site of glucuronidation by observing changes in the chemical shifts and correlations in the NMR spectra of the metabolite compared to the parent drug. This ensures that the conjugation has occurred at the nitrogen atom as expected for an N-glucuronide.

Other Chromatographic Techniques for Metabolite Profiling (e.g., HPLC, UHPLC)

Besides LC-MS/MS, other chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV or PDA detectors are widely used for the analysis of Mirabegron and its related substances. ajphr.comresearchgate.net These methods are crucial for routine quality control and for profiling impurities and metabolites.

Reversed-phase HPLC (RP-HPLC) methods have been extensively developed and validated for the determination of Mirabegron and its impurities. ajphr.comijpsr.com These methods typically employ C18 columns and a mobile phase of methanol and/or acetonitrile with a buffer. ajphr.comijpsr.com Detection is often carried out at a wavelength around 247-251 nm, where Mirabegron and its related compounds exhibit good absorbance. ajphr.comijpsr.com

UHPLC systems, which use columns with smaller particle sizes (e.g., 1.7 µm), offer higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. scielo.brscielo.br A validated UPLC-MS/MS method for Mirabegron in rat plasma demonstrated a short run time of less than 3 minutes, showcasing the efficiency of this technique. scielo.br While often coupled with MS, UHPLC with UV detection can also be a powerful tool for metabolite profiling, especially when reference standards are available.

| Technique | Column | Detection Wavelength | Key Findings |

| RP-HPLC | Puratis C18 (250 × 4.6mm, 5µm) ajphr.com | 247 nm ajphr.com | Sensitive for quantification of Mirabegron and impurities. LOD: 0.04 ppm, LOQ: 0.14 ppm. ajphr.com |

| RP-HPLC | Eclipse XDB C18 (250 x 4.6mm, 5µm) researchgate.net | 251 nm researchgate.net | Accurate and precise for dosage form analysis. Recovery: 99.6 – 99.8 %. ijpsr.com |

| UPLC-MS/MS | C18 column (1.7 µm) scielo.br | MS/MS | Rapid and sensitive for pharmacokinetic studies. LLOQ: 5 ng/mL. scielo.br |

This table summarizes various chromatographic techniques used in the analysis of Mirabegron and its related compounds.

Spectrophotometric Approaches for Parent Compound Analysis (contextual relevance for metabolite studies)

UV-Vis spectrophotometry provides a simple, rapid, and cost-effective method for the quantitative determination of the parent compound, Mirabegron, in bulk and pharmaceutical dosage forms. ejournal.byjetir.org While not suitable for directly measuring metabolites like M14 in biological matrices due to a lack of specificity and sensitivity, these methods are contextually relevant for metabolite studies.

In in vitro metabolism studies, for example, a validated spectrophotometric method can be used to accurately determine the initial concentration of the parent drug before incubation with metabolizing systems like liver microsomes. The absorption maxima for Mirabegron are typically found around 249-251 nm. jetir.orgxisdxjxsu.asia These methods are validated according to ICH guidelines and show good linearity, precision, and accuracy. ejournal.byxisdxjxsu.asia

| Method Parameter | Finding |

| Wavelength (λmax) | 249 nm - 251 nm jetir.orgxisdxjxsu.asia |

| Linearity Range | 2.5 to 15 µg/mL jetir.org |

| Correlation Coefficient (r²) | >0.999 jetir.org |

| LOD | 0.15 µg/mL xisdxjxsu.asia |

| LOQ | 0.48 µg/mL xisdxjxsu.asia |

| Recovery | 100.04% to 100.25% jetir.org |

This table outlines the validation parameters of a typical UV spectrophotometric method for Mirabegron analysis.

Strategies for Sample Preparation and Extraction of Glucuronide Metabolites

Effective sample preparation is a critical prerequisite for the successful analysis of glucuronide metabolites. The primary goal is to isolate the analyte of interest, such as this compound, from the complex biological matrix (e.g., plasma, urine), remove interfering substances, and concentrate the sample for enhanced detection. nih.gov The choice of extraction technique depends on the physicochemical properties of the analyte, the nature of the sample matrix, and the sensitivity requirements of the subsequent analysis. For this compound and other metabolites, several strategies have been effectively employed. nih.gov

Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up and concentrating analytes from aqueous samples. It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the solid phase while impurities are washed away. The analyte is then eluted with a small volume of a strong solvent. For the analysis of mirabegron metabolites, including glucuronides, mixed-mode cation exchange solid-phase extraction plates have been utilized, particularly in 96-well formats to increase throughput. researchgate.net This approach is highly selective and provides high recovery rates. researchgate.netresearchgate.net

Liquid-Liquid Extraction (LLE): LLE is a classic extraction method based on the differential solubility of a compound in two immiscible liquids, typically an aqueous sample and an organic solvent. The analyte partitions into the solvent in which it is more soluble, allowing for its separation from matrix components. This technique has been applied in the broader bioanalysis of mirabegron and its various metabolites. nih.govresearchgate.net

Protein Precipitation: This is one of the simplest and fastest methods for sample preparation, particularly for plasma samples. scielo.br It involves adding a precipitating agent, such as acetonitrile, to the plasma sample. scielo.br This denatures and precipitates the proteins, which can then be removed by centrifugation. The resulting supernatant, containing the analyte, can be directly injected into the LC-MS/MS system. While fast and straightforward, this method may be less clean than SPE or LLE, potentially leading to matrix effects in the LC-MS/MS analysis. scielo.br

The following table summarizes various sample preparation techniques used in the analysis of mirabegron and its metabolites.

| Extraction Method | Matrix | Key Procedure | Application Notes |

| Solid-Phase Extraction (SPE) | Human Plasma | Use of mixed-mode cation exchange 96-well plates. researchgate.net | Provides a clean extract and allows for sample concentration. Suitable for high-throughput analysis of multiple metabolites, including glucuronides. researchgate.net |

| Liquid-Liquid Extraction (LLE) | Human Plasma | Partitioning of analytes between the aqueous plasma sample and an immiscible organic solvent. nih.gov | An established method used in the development of assays for mirabegron and its metabolites. nih.gov |

| Protein Precipitation | Rat Plasma | Addition of acetonitrile to plasma, followed by vortexing and centrifugation to remove precipitated proteins. scielo.br | A simple and rapid method, reducing sample preparation time compared to SPE or LLE. scielo.br |

Following extraction, the samples are analyzed, typically using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for separation. ijpsr.com The chromatographic separation of mirabegron metabolites has been achieved using C18 analytical columns. nih.gov Detection is performed using a triple-quadrupole mass spectrometer, which provides the high sensitivity and specificity needed for quantification. nih.gov

The table below outlines typical parameters for an LC-MS/MS method developed for analyzing mirabegron metabolites.

| Parameter | Specification | Purpose |

| Chromatography | Liquid Chromatography (LC) | Separates the analyte from other components in the sample extract. |

| Analytical Column | Phenomenex Synergi Fusion-RP C18 nih.gov | Stationary phase that retains and separates compounds based on their hydrophobicity. |

| Detection | Triple-Quadrupole Mass Spectrometer nih.gov | Provides sensitive and selective detection and quantification of the analyte. |

| Ionization Interface | Heated Electrospray Ionization (HESI) nih.gov | Ionizes the analyte molecules as they elute from the LC column, preparing them for mass analysis. |

| Ionization Mode | Positive Ion Mode researchgate.net | Selects for positively charged ions, which is suitable for the analysis of mirabegron and its metabolites. |

Pharmacological and Mechanistic Research of Mirabegron N Glucuronide

Assessment of Intrinsic Pharmacological Activity of the N-Glucuronide

In Vitro Receptor Binding Assays (e.g., β3-Adrenergic Receptor)

Specific in vitro receptor binding assays for Mirabegron (B1684304) N-glucuronide at the β3-adrenergic receptor are not extensively detailed in publicly available scientific literature. However, general metabolism studies for Mirabegron have concluded that its metabolites are not considered to be pharmacologically active. nih.gov This suggests that Mirabegron N-glucuronide would likely exhibit significantly lower binding affinity for the β3-adrenergic receptor compared to the parent compound, Mirabegron. The parent drug, for context, is a potent agonist at the human β3-adrenoceptor. drugbank.com

Cellular Assays for Downstream Signaling Pathway Activation (e.g., cAMP accumulation)

Consistent with the understanding of its limited receptor binding, specific data from cellular assays, such as those measuring the accumulation of cyclic adenosine (B11128) monophosphate (cAMP) to assess the activation of downstream signaling pathways by this compound, are not readily found in published research. The parent compound, Mirabegron, demonstrates a concentration-dependent increase in cAMP, which is the mechanism underlying the relaxation of the detrusor smooth muscle. nih.gov Given the general characterization of Mirabegron's metabolites as pharmacologically inactive, it is inferred that this compound does not significantly induce cAMP accumulation. nih.gov

Modulation of Drug-Metabolizing Enzymes and Transporters by this compound

The potential for a metabolite to interact with drug-metabolizing enzymes and transporters is an important aspect of its safety profile, as it could lead to drug-drug interactions.

Evaluation of Inhibition or Induction Potential of Cytochrome P450 Enzymes

There is a lack of specific in vitro studies evaluating the inhibitory or inductive potential of this compound on cytochrome P450 (CYP) enzymes. Research has primarily focused on the parent drug, Mirabegron, which has been shown to be a time-dependent inhibitor of CYP2D6 and a weak inhibitor of CYP3A. tandfonline.comnih.govresearchgate.net Mirabegron is not considered to be an inducer of CYP1A2 and CYP3A4/5. tandfonline.comnih.gov Without direct experimental data, the potential for this compound to modulate CYP enzymes remains uncharacterized. However, given its classification as an inactive metabolite, significant interaction is generally not anticipated.

Assessment of Transporter-Mediated Interactions (e.g., P-glycoprotein, Organic Cation Transporters)

Similarly, specific in vitro data on the interaction of this compound with drug transporters such as P-glycoprotein (P-gp) and organic cation transporters (OCTs) are not available in the reviewed literature. The parent compound, Mirabegron, is a substrate for P-gp, and in vivo studies have indicated that it is a weak inhibitor of this transporter. nih.gov The interaction of Mirabegron with OCTs is also recognized. nih.gov The potential for this compound to engage in transporter-mediated interactions has not been specifically investigated or reported.

Structure-Activity Relationships of Glucuronide Conjugation on Biological Activity

The relationship between a chemical's structure and its biological activity is a fundamental concept in pharmacology. In the case of mirabegron and its N-glucuronide metabolite, the structural modification introduced by glucuronidation has a definitive impact on its pharmacological effect. Research and clinical data consistently indicate that the glucuronide metabolites of mirabegron are pharmacologically inactive, particularly concerning their activity at the beta-3 adrenergic receptor. rxlist.comdrugs.comnih.govsimsrc.edu.in

Mirabegron exerts its therapeutic effect by acting as a potent and selective agonist of the beta-3 adrenergic receptor, which leads to the relaxation of the bladder's detrusor smooth muscle. nih.govwikipedia.org This agonist activity is dependent on the specific three-dimensional structure of the mirabegron molecule, which allows it to bind to and activate the receptor.

The process of N-glucuronidation involves the enzymatic attachment of a large, polar glucuronic acid moiety to a nitrogen atom on the mirabegron structure. This conjugation significantly alters the physicochemical properties of the parent molecule, including its size, shape, and polarity. The addition of this bulky, hydrophilic group sterically hinders the molecule, preventing it from effectively binding to the active site of the beta-3 adrenergic receptor. This loss of binding affinity directly results in the loss of biological activity.

Therefore, the structure-activity relationship is clear: the conjugation of glucuronic acid to mirabegron serves as a metabolic deactivation step. While the parent drug is an active beta-3 adrenergic agonist, the resulting this compound is an inactive metabolite. This metabolic pathway transforms the active drug into a more water-soluble and pharmacologically inert compound, preparing it for efficient elimination from the body via urine and feces. wikipedia.orgnih.govsimsrc.edu.in

Table 1: Comparison of Mirabegron and this compound

This table is interactive. You can sort the columns by clicking on the headers.

| Feature | Mirabegron | This compound |

| Molecular Formula | C₂₁H₂₄N₄O₂S wikipedia.org | C₂₇H₃₂N₄O₈S drugbank.comacanthusresearch.com |

| Molecular Weight | 396.51 g/mol wikipedia.org | 572.63 g/mol drugbank.com |

| Biological Activity | Active Beta-3 Adrenergic Agonist nih.govnih.gov | Pharmacologically Inactive Metabolite rxlist.comdrugs.comsimsrc.edu.in |

| Metabolic Role | Parent Drug | Phase II Metabolite rxlist.com |

Synthesis and Characterization of Mirabegron N Glucuronide Reference Standards

Chemical Synthesis Approaches for N-Glucuronide Conjugates

The synthesis of N-glucuronides can be challenging due to the nature of the glycosidic bond formation with a nitrogen atom. Several strategies, ranging from traditional chemical methods to biocatalytic approaches, have been developed to generate these conjugates.

Chemical synthesis typically involves the coupling of a suitable glucuronic acid donor with the aglycone (in this case, Mirabegron). The Koenigs-Knorr reaction is a classic method, which often involves reacting an acetyl-protected glucuronic acid methyl ester bromide with the amine of the aglycone in the presence of a promoter like silver carbonate. Another widely used approach employs trichloroacetimidate (B1259523) donors, which can offer improved yields and stereoselectivity under milder acidic conditions. These chemical methods require careful protection and deprotection steps to manage reactive functional groups on both the sugar and the aglycone.

In addition to purely chemical routes, enzyme-assisted and microbial biotransformation methods are valuable alternatives. tandfonline.com These approaches can offer high regio- and stereoselectivity, often mimicking the biological metabolic pathways. tandfonline.com For instance, UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation in vivo, can be used in recombinant form or within liver microsomal preparations to synthesize the desired N-glucuronide. helsinki.fi Microbial biotransformation utilizes whole-cell systems that express the necessary enzymes, providing a scalable method for producing glucuronide metabolites. technologynetworks.com

| Synthesis Approach | Description | Advantages | Challenges |

|---|---|---|---|

| Chemical Synthesis (e.g., Koenigs-Knorr) | Coupling of a protected glucuronic acid donor with the aglycone using chemical promoters. | Well-established, scalable, and does not require biological systems. | Often requires multiple protection/deprotection steps, may have low yields, and can produce anomeric mixtures. |

| Enzymatic Synthesis | Uses isolated enzymes (e.g., recombinant UGTs) to catalyze the glucuronidation reaction. | High regio- and stereoselectivity, mimics the natural metabolic process. tandfonline.com | Enzyme availability and stability can be limiting; co-factors are required. |

| Microbial Biotransformation | Utilizes microorganisms engineered to express UGTs for whole-cell catalysis. | Can produce complex metabolites from sequential reactions and is often scalable. technologynetworks.com | Requires screening for suitable microbial strains; purification from culture media can be complex. |

Importance of High-Purity Reference Materials in Metabolite Research

High-purity reference materials are the bedrock of accurate and reliable metabolite research, serving as the definitive benchmark for both qualitative and quantitative analysis. nbinno.comveeprho.com Their importance in the context of drug development, particularly for a metabolite like Mirabegron (B1684304) N-glucuronide, is multifaceted and critical for regulatory compliance.

Firstly, an authentic reference standard is essential for the unambiguous identification of the metabolite in complex biological samples such as plasma, urine, or feces. simsonpharma.com By comparing the chromatographic retention time and mass spectrometric fragmentation patterns of the analyte in a biological sample to those of the high-purity standard, researchers can confirm its identity with a high degree of confidence. nih.gov

Secondly, reference standards are indispensable for the validation of bioanalytical methods and the accurate quantification of metabolite concentrations. nih.gov In pharmaceutical research, quantitative data is crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. technologynetworks.com A well-characterized standard of known purity and concentration is used to prepare calibration curves and quality control samples, which are necessary to ensure the precision and accuracy of the analytical results. veeprho.com

Spectroscopic and Chromatographic Methods for Purity and Identity Confirmation of Synthetic Standards

Once a reference standard for Mirabegron N-glucuronide is synthesized, its structural identity and purity must be unequivocally confirmed using a combination of orthogonal analytical techniques. usp.org This rigorous characterization ensures that the standard is suitable for its intended use in bioanalytical and metabolic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for the complete structural elucidation of a synthetic standard. researchgate.netoup.com One-dimensional (1H and 13C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each atom in the molecule. oup.com For this compound, NMR is used to confirm the covalent linkage between the glucuronic acid moiety and the nitrogen atom on the Mirabegron structure and to establish the stereochemistry of the anomeric carbon in the glycosidic bond. nih.govnih.gov Quantitative NMR (qNMR) can also be employed to determine the precise purity of the reference material against an external standard of known purity. oxinst.com

Mass Spectrometry (MS) , typically coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the synthesized compound. tandfonline.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the elemental composition. Tandem mass spectrometry (MS/MS) involves fragmenting the molecule and analyzing the resulting product ions; this fragmentation pattern serves as a molecular fingerprint that can be compared with the metabolite observed in biological samples to confirm its identity. nih.govusp.org

Chromatographic Methods , primarily High-Performance Liquid Chromatography (HPLC), are central to assessing the purity of the reference standard. scioninstruments.com An HPLC method, often with ultraviolet (UV) or mass spectrometric detection, is used to separate the synthesized standard from any unreacted starting materials, reagents, or side products. The purity is typically determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks. scioninstruments.com

| Analytical Technique | Primary Purpose | Information Obtained |

|---|---|---|

| NMR Spectroscopy | Structural Elucidation & Identity Confirmation | Complete molecular structure, site of glucuronidation, stereochemistry, and quantitative purity (qNMR). oup.comoxinst.com |

| Mass Spectrometry (MS) | Identity Confirmation | Molecular weight, elemental composition (HRMS), and structural information via fragmentation patterns (MS/MS). usp.org |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Separation of the main compound from impurities, allowing for purity determination based on peak area. scioninstruments.com |

Future Research Trajectories for Mirabegron N Glucuronide

Elucidation of Undiscovered or Minor Metabolic Pathways

While the primary metabolic pathways of mirabegron (B1684304), including amide hydrolysis, oxidation, and glucuronidation, have been identified, a complete picture of all contributing enzymatic processes remains an area for further investigation. researchgate.netnih.gov Mirabegron is known to be metabolized into several glucuronide conjugates, including an O-glucuronide (M11), a carbamoyl-glucuronide (M13), and the N-glucuronide (M14). nih.gov Initial studies using recombinant human UDP-glucuronosyltransferases (rhUGTs) have pointed to UGT1A8 as a strong candidate for the formation of Mirabegron N-glucuronide. nih.gov

Future research should aim to definitively confirm the role of UGT1A8 and explore the potential contributions of other UGT isoforms to N-glucuronidation, which may represent minor or alternative pathways. The metabolism of mirabegron is complex, involving multiple enzymes such as CYP3A4, CYP2D6, butyrylcholinesterase, and various UGTs. drugbank.comnih.gov This complexity suggests the possibility of undiscovered pathways that may become relevant under specific conditions, such as in individuals with genetic polymorphisms in the primary enzymes or during co-administration of interacting drugs. Investigating these minor pathways is crucial for a comprehensive understanding of mirabegron's disposition and for predicting potential variabilities in patient response.

Table 1: Identified Glucuronide Metabolites of Mirabegron and Associated UGT Enzymes

| Metabolite ID | Type of Glucuronide | Primary UGT Enzyme(s) Implicated |

|---|---|---|

| M11 | O-glucuronide | UGT2B7 |

| M13 | Carbamoyl-glucuronide | UGT1A3 (candidate) |

| M14 | N-glucuronide | UGT1A8 (candidate) |

Development of Novel Analytical Techniques for Enhanced Sensitivity

The accurate quantification of this compound presents analytical challenges. N-glucuronides can be labile and may undergo hydrolysis back to the parent compound during sample collection, storage, or analysis, potentially leading to an overestimation of the parent drug concentration. rsc.org Furthermore, in-source fragmentation during mass spectrometry (MS) analysis can cause the glucuronide metabolite to yield an ion identical to that of the parent drug, interfering with accurate measurement. researchgate.net

Current methods for analyzing mirabegron and its metabolites predominantly rely on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). wjpps.comnih.gov While these methods are robust, future research should focus on developing novel analytical techniques with enhanced sensitivity and specificity for this compound. This includes:

Advanced LC-MS/MS Methods: Employing gentler ionization techniques to minimize in-source fragmentation and developing optimized sample handling protocols with specific stabilizers or pH adjustments to prevent ex vivo hydrolysis.

High-Resolution Mass Spectrometry (HRMS): Using HRMS could help differentiate the metabolite from the parent drug with greater confidence and aid in the identification of unknown or minor metabolites.

Direct Measurement Techniques: Exploring the development of highly sensitive immunoassays or biosensor-based technologies for the direct and rapid quantification of this compound in biological matrices without extensive sample preparation. Such techniques would be invaluable for high-throughput screening and real-time metabolic studies.

Advanced In Vitro and Ex Vivo Models for Mechanistic Studies

Mechanistic studies of this compound formation have primarily utilized subcellular fractions like human liver microsomes (HLMs) and recombinant UGT enzymes. nih.gov While these systems are excellent for identifying specific enzymes involved, they lack the cellular complexity and architecture of intact tissues.

The future of mechanistic studies lies in the adoption of more physiologically relevant advanced models. researchgate.netnih.gov These systems can provide deeper insights into the interplay between metabolic pathways, transporter proteins, and potential cellular effects of the metabolite.

3D Cell Cultures and Organoids: Liver and intestinal organoids, which self-organize into three-dimensional structures mimicking the native organ, offer a superior model to study metabolism. researchgate.net They contain a diverse population of cells and better represent in vivo cell-cell interactions and metabolic function.

Organ-on-a-Chip (Microphysiological Systems): These microfluidic devices allow for the co-culture of different cell types in a dynamic environment, simulating organ-level physiology. nih.gov A "gut-liver-on-a-chip" model, for instance, could be used to study the sequential metabolism of mirabegron, including the formation of this compound in the intestine and/or liver and its subsequent transport. These models are instrumental for investigating drug-drug interactions and metabolite-induced toxicity in a human-relevant context. researchgate.net

Investigation of Pharmacogenomic Factors Influencing N-Glucuronidation

Pharmacogenomics investigates how genetic variations affect individual responses to drugs. jcu.edu.au The genes encoding UGT enzymes are known to be highly polymorphic, which can lead to significant inter-individual variability in drug metabolism and response. nih.gov For mirabegron, genetic variations in CYP2D6 have already been shown to influence its pharmacokinetics. nih.govnih.gov

Future research must systematically investigate the pharmacogenomics of mirabegron N-glucuronidation. A recent study linked a variant in the UGT1A4 gene (rs2011425) to a longer elimination half-life for mirabegron, suggesting its potential involvement. nih.govmdpi.com Given that UGT1A8 is a primary candidate for M14 formation, a focused effort is needed to:

Identify and Characterize UGT1A8 Variants: Sequence the UGT1A8 gene in diverse populations to identify common and rare single nucleotide polymorphisms (SNPs).

Conduct Functional Analysis: Express identified UGT1A8 variants in vitro to determine their functional impact on the enzyme's ability to form this compound. This involves measuring changes in enzyme kinetics (Km and Vmax).

Perform Clinical Association Studies: Correlate patient genotypes for UGT1A8 and other UGTs with plasma levels of this compound and clinical outcomes to establish the relevance of these genetic factors in a clinical setting.

Table 2: Potential Pharmacogenomic Research Areas for Mirabegron N-Glucuronidation

| Gene of Interest | Rationale for Investigation | Proposed Research Approach |

|---|---|---|

| UGT1A8 | Identified as a strong candidate for M14 (N-glucuronide) formation. nih.gov | Variant screening, in vitro functional analysis of SNPs, clinical association studies. |

| UGT1A4 | A genetic variant has been associated with altered mirabegron elimination. nih.gov | Validate the association and investigate the mechanism (e.g., direct metabolism vs. indirect effects). |

| Other UGTs | Potential for contribution via minor pathways or linkage disequilibrium with causal variants. | Broader candidate gene studies or genome-wide association studies (GWAS). |

Comparative Biochemical Studies with Other Glucuronide Metabolites and Related Compounds

Mirabegron is metabolized to at least three different types of glucuronides: O-glucuronide (M11), carbamoyl-glucuronide (M13), and N-glucuronide (M14). nih.gov These metabolites likely have different biochemical properties that influence their disposition. The elimination of glucuronides is not solely dependent on their formation but also on their transport out of the cell by efflux transporters (like MRPs and BCRP) and potential subsequent transport into other organs. nih.gov

Future research should include comparative biochemical studies to understand the unique profile of this compound. Key areas of comparison include:

Enzymatic Formation Kinetics: Directly compare the Vmax and Km values for the formation of M11, M13, and M14 using a panel of relevant recombinant UGT enzymes. This will clarify the relative efficiency and capacity of each glucuronidation pathway.

Chemical Stability: Assess the relative stability of the three glucuronide metabolites under various pH conditions to determine their propensity for hydrolysis back to the parent drug.

Transporter Interactions: Investigate whether M14 and the other glucuronides are substrates for key uptake and efflux transporters (e.g., OATPs, MRP2, BCRP). Differences in transporter affinity could explain variations in their plasma concentrations and excretion routes (renal vs. biliary). nih.gov

Susceptibility to Deconjugation: Compare the rates at which the different mirabegron glucuronides are hydrolyzed by β-glucuronidase enzymes, which are present in the gut microbiome. This is important for understanding the potential for enterohepatic recirculation of mirabegron. xenotech.com

By systematically comparing these properties, researchers can build a comprehensive model of mirabegron metabolism and disposition, clarifying the specific role and fate of the N-glucuronide conjugate.

Q & A

Q. How is Mirabegron N-glucuronide identified and quantified in biological matrices?

this compound (M14) is identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with precursor-to-product ion transitions. For example, in plasma, N-glucuronides are distinguished from O-glucuronides (e.g., M11) via retention time differences and fragmentation patterns (e.g., m/z 418.222 for diphenhydramine N-glucuronide, analogous methods apply to mirabegron metabolites) . Quantification involves calibration curves validated for specificity, accuracy, and precision, with detection limits tailored to physiological concentrations observed in human pharmacokinetic studies .

Q. What enzymes catalyze the formation of this compound?

N-glucuronidation of mirabegron is primarily mediated by UDP-glucuronosyltransferase (UGT) isoforms expressed in the liver, such as UGT1A4 and UGT2B7, based on structural analogies to other drugs (e.g., trifluoperazine N-glucuronide formation by UGT1A4). Enzyme kinetics studies using recombinant UGT isoforms and human liver microsomes are critical to confirm isoform specificity and catalytic efficiency .

Q. What are the major clearance pathways for mirabegron, and how does N-glucuronidation compare to other metabolic routes?

Mirabegron is cleared via multiple pathways: direct glucuronidation (55–60% of total clearance) and cytochrome P450-mediated oxidation. N-glucuronidation (M14) accounts for ~10–15% of total glucuronide metabolites, with M11 (O-glucuronide) being the predominant metabolite. Comparative studies use radiolabeled mirabegron in hepatocyte incubations or in vivo models to quantify metabolite ratios .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo data on this compound’s pharmacokinetics?

Discrepancies often arise from differences in enzyme expression (e.g., UGT isoforms in hepatocytes vs. whole-body metabolism). Methodological solutions include:

- Physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro enzyme kinetics with organ-specific blood flow rates.

- Transgenic animal models (e.g., humanized UGT mice) to isolate isoform contributions.

- Clinical microdosing studies with stable isotope-labeled mirabegron to track metabolite formation in real-time .

Q. What experimental designs are optimal for assessing this compound’s role in drug-drug interactions (DDIs)?

Key approaches include:

- Dual-probe assays : Co-incubate mirabegron with known UGT inhibitors (e.g., hecogenin for UGT1A4) in human hepatocytes to quantify inhibition constants (Ki).

- Cocktail studies : Administer mirabegron alongside probe substrates for major UGTs/CYPs in healthy volunteers, monitoring metabolite ratios via LC-MS/MS.

- Population pharmacokinetic analyses in cohorts taking concomitant medications to identify covariates affecting N-glucuronide exposure .

Q. How does this compound’s stability impact its pharmacological activity and safety profile?

N-glucuronide stability is assessed under varying pH, temperature, and light conditions using accelerated stability testing. For example, photo-stability studies under ICH guidelines (e.g., 1.2 million lux hours) evaluate degradation products. Stability data inform storage conditions for clinical samples and relevance to bioavailability (e.g., enterohepatic recirculation of labile glucuronides) .

Q. What methodological gaps exist in linking this compound levels to clinical outcomes (e.g., efficacy or adverse effects)?

Current limitations include:

- Sparse biomarker data : Most trials measure parent drug levels, not metabolites.

- Causality challenges : Use Mendelian randomization or pharmacogenomic studies (e.g., UGT polymorphism carriers) to correlate N-glucuronide exposure with endpoints like HbA1c reduction or hypertension risk .

- Tissue-specific analyses : Microdialysis or biopsy-based methods to assess N-glucuronide concentrations in target tissues (e.g., adipose or bladder) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.